Vitamin E

Catalog No.
S518125
CAS No.
59-02-9
M.F
C29H50O2
M. Wt
430.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vitamin E

CAS Number

59-02-9

Product Name

Vitamin E

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Molecular Formula

C29H50O2

Molecular Weight

430.7 g/mol

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1

InChI Key

GVJHHUAWPYXKBD-IEOSBIPESA-N

SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Solubility

Insoluble in water, but water-dispersible.
Insoluble in water, freely soluble in ethanol, miscible in ether
In water, 1.9X10-6 mg/L at 25 °C (est)
In water-ethanol solution, 20.82 mg/L at 33 °C
Soluble in alcohol, ether, acetone, chloroform

Synonyms

alpha-Tocopherol; D-alpha tocopherol; Mixed tocopherols; Vitamin E;

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C

Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C

Description

The exact mass of the compound Vitamin E is 430.3811 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water, but water-dispersible.insoluble in water, freely soluble in ethanol, miscible in etherin water, 1.9x10-6 mg/l at 25 °c (est)in water-ethanol solution, 20.82 mg/l at 33 °csoluble in alcohol, ether, acetone, chloroform. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of alpha-tocopherol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Origin

    Vitamin E can be naturally obtained from various plant-based sources like nuts, seeds, and vegetable oils []. It can also be synthetically produced for use in supplements [].

  • Significance in Scientific Research

    Vitamin E has been extensively studied for its antioxidant properties and potential health benefits. Research areas include its role in preventing chronic diseases like heart disease, cancer, and cognitive decline [, , ].


Molecular Structure Analysis

  • Key Features

    The core structure of all vitamin E forms consist of a chromanol ring (aromatic ring with a hydroxyl group) attached to a long, unsaturated hydrocarbon tail (phytyl tail) [].

  • Notable Aspects

    The number and position of methyl groups on the chromanol ring determine the specific type of tocopherol or tocotrienol. Alpha-tocopherol has the most methyl groups, contributing to its higher biological activity []. The long phytyl tail allows vitamin E to interact with lipids in cell membranes, where it exerts its antioxidant effects.


Chemical Reactions Analysis

  • Synthesis

    Natural vitamin E (RRR-alpha-tocopherol) is synthesized in plants through a complex metabolic pathway involving multiple enzymes. Synthetic vitamin E (all-rac-alpha-tocopherol) is produced through chemical reactions starting from fossil fuel sources.

  • Decomposition

    Vitamin E is susceptible to oxidation and degradation when exposed to light, heat, or air.

  • Other Relevant Reactions

    As an antioxidant, vitamin E reacts with free radicals, unstable molecules that can damage cells. Vitamin E donates an electron to the free radical, neutralizing it and preventing further cellular damage.

Reaction equation (generalized):

Vitamin E (reduced form) + Free Radical -> Vitamin E (oxidized form) + Stable Molecule


Physical And Chemical Properties Analysis

  • Melting Point

    Varies depending on the specific form. Alpha-tocopherol: 33-37°C.

  • Boiling Point

    Decomposes before boiling.

  • Solubility

    Insoluble in water, soluble in fats and oils [].

  • Stability

    Sensitive to oxidation, light, heat, and air.

The primary mechanism of action of vitamin E is its role as an antioxidant. It protects cell membranes from damage caused by free radicals, which are unstable molecules formed during normal metabolism and environmental exposure. By neutralizing free radicals, vitamin E may help prevent chronic diseases associated with oxidative stress.

  • Toxicity

  • Flammability

    Vitamin E oil is flammable and should be handled with care.

  • Reactivity

    Vitamin E can interact with certain medications, including blood thinners and chemotherapy drugs. It is crucial to consult with a healthcare professional before taking high-dose vitamin E supplements.

Vitamin E as an Antioxidant

One of the most studied aspects of vitamin E is its role as an antioxidant. Antioxidants help protect cells from damage caused by unstable molecules called free radicals. Free radicals can accumulate in the body due to factors like exposure to sunlight or pollution.

  • Research suggests that vitamin E may help protect cell membranes from oxidative damage .

Vitamin E and Chronic Diseases

Due to its antioxidant properties, researchers are investigating whether vitamin E can help prevent or manage chronic diseases like heart disease, cancer, and Alzheimer's disease.

  • Research on the link between vitamin E and these diseases has yielded mixed results. Some studies suggest potential benefits, while others do not. More research is needed to determine the effectiveness of vitamin E in preventing or managing chronic diseases [Source: National Institutes of Health (.gov) [vitamin e uses]]().

Vitamin E in Other Areas of Research

Scientific research on vitamin E also explores its potential impact on other aspects of health, such as:

  • Cognitive function: Some studies suggest vitamin E may help with age-related cognitive decline, but more research is needed [Source: National Institutes of Health (.gov) [vitamin e uses]]().
  • Immune function: Vitamin E may play a role in immune function, but the research is ongoing [Source: Linus Pauling Institute [vitamin e and immune function]]().

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light

Color/Form

Pale yellow oil
Transparent needles

XLogP3

10.7

Exact Mass

430.3811

Density

0.950 g/cu cm at 25 de C

LogP

log Kow = 12.2 (est)

Odor

Little or no odo

Appearance

Solid powder

Melting Point

3 °C
3°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N9PR3490H9

GHS Hazard Statements

Aggregated GHS information provided by 20 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 20 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 13 of 20 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Vitamin E (tocopherol) is a pale yellow oil. It can also be clear solid needles. It has little odor or taste. It is not soluble in water. Vitamin E occurs in a wide variety of plants, especially green vegetables, grains and oils such as safflower and sunflower. USE: Vitamin E is used as an antioxidant in vegetable oils and shortenings and cosmetics and as a dietary supplement. It is used in some antibacterial hand soaps, personal care products and some pet care insect repellants. EXPOSURE: Workers that use or produce vitamin E may breathe in vapors or mists or have direct skin contact. The general population may be exposed by eating foods containing vitamin E or through direct skin contact when using personal care products that contain it. If vitamin E is released to air, it will be broken down by reaction with other chemicals and light. Vitamin E released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it is expected to bind to soil particles or suspended particles. It is not expected to move through soil. Vitamin E is expected to move into air from wet soils or water surfaces. It may be broken down by microorganisms and may build up in tissues of aquatic organisms. RISK: Vitamin E is usually nontoxic. However, large doses have in rare cases caused nausea, diarrhea, intestinal cramps, fatigue, weakness, headache, blurred vision, rash and other effects. These effects disappeared after discontinuing the vitamin. A large study found that taking vitamin E supplements for several years increased the risk of prostate cancer in men. Another study found that there was a lower risk of death from bladder cancer. The potential for Vitamin E to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Vitamin E supplementation is indicated for treatment of vitamin E deficiency which can occur in cystic fibrosis, cholestasis and severe liver disease, abetalipoproteinemia or simply poor diet[A176104,L3063].

Livertox Summary

Vitamin E (alpha tocopherol) is a fat soluble vitamin and potent antioxidant that is believed to be important in protecting cells from oxidative stress, regulating immune function, maintaining endothelial cell integrity and balancing normal coagulation. There is no evidence that vitamin E, in physiologic or even super-physiologic, high doses, causes liver injury or jaundice.

Drug Classes

Vitamins

Therapeutic Uses

As a dietary supplement when vitamin E intake may be inadequate.
Vitamin E deficiency in premature infants may result in hemolytic anemia, thrombocytosis, and increased platelet aggregation.
/Vitamin E/ has also been used in cancer, skin conditions, sexual dysfunction, to reduce the incidence of non-fatal myocardial infarction, to lower the incidence of coronary artery disease, aging, fibrocystic breast disease (cystic mastitis), to treat dapsone-associated hemolysis, and arthritis. /not included in the US product label/
Vitamin E has been used in certain premature infants to reduce the toxic effects of oxygen therapy on the lung parenchyma... and the retina... /not included in the US product label/
It has been investigated for the prevention of periventricular hemorrhage in premature infants. /not included in the US product label/
Tardive dyskinesia /not in the US product label/
Postherpetic neuralgia /not included in the US product label/
Alzheimer disease /not included in the US product label/
Vitamin E supplement
EXPTL THER: A single-armphase II study using the nontoxic agent alpha-tocopherol to treat oral premalignant leukoplakia was performed. Patients with symptomatic leukoplakia or dysplasia were treated orally with alpha-tocopherol (400 IU) twice daily for 24 wk. Follow-up was performed at 6, 12, and 24 wk after the start of treatment to assess toxicity and response, and serum alpha-tocopherol levels were determined at baseline and a 6 and 24 wk. Of the 43 patients who have completed 24 wk of treatment, 20 (46%) had clinical responses and nine (21%) had histologic responses. Mean serum alpha-tocopherol levels were 16.1 ug/mL at baseline and increased to 34.29 ug/ml after 24 wk of treatment. Patient recorded drug calendars, as well as serum drug levels, indicated excellent patient compliance; an average of 95% of the prescribed pills were taken. Treatment was extremely well tolerated; no grade 3 or 4 toxic effects were reported. Administration of alpha-tocopherol resulted in both clinical and histologic responses in premalignant leukoplakia lesions.
Ten control (healthy) subjects and 15 non-insulin dependent diabetics underwent an oral glucose tolerance test and a euglycemic hyperinsulinemic glucose clamp before and after vitamin E supplementation (900 mg/d for 4 mo). In control subjects (placebo treated vs vitamin E supplemented subjects, respectively) vitamin E reduced the area under the curve for glucose (344 + or - 21 vs 287 + or - 13 mmol/l/min; P< 0.05) and increased total body glucose disposal (39.0 + or - 0.3 vs 47.6 + or - 0.4 umol/kg lean body mass/min; P< 0.05) and non-oxidative glucose metabolism (23.4 + or - 0.2 vs 30.8 + or - 0.3 umol/kg lean body mass/min; P< 0.05). In diabetics (placebo treated vs vitamin E-supplemented subjects, respectively) vitamin E supplementation reduced glucose area under the curve (614 + or - 129 vs 544 + or - 98 mmol/l/min; P< 0.03) and increased glucose disappearance (19.4 + or - 0.4 vs 26.4 + or - 0.7 umol/kg lean body mass/min; P< 0.03), total glucose disposal (19.0 + or - 0.7 vs 28.1 + or - 0.4 umol/kg lean body mass/min; P< 0.02), and nonoxidative glucose metabolism (8.5 + or - 0.3 vs 13.9 + or - 0.3 umol/kg lean body mass/min; P< 0.02). Administration of pharmacologic doses of vitamin E is a useful tool to reduce oxidative stress and improve insulin action.
Use of vitamin E in combination with vitamin A has been reported in the treatment of keratosis follicularis (Darier's disease), pityriasis rubra pilaris, ichthyosis, and acne. /not included in the US product label/
EXPL THER Diabetic pregnancy is still associated with an increased rate of congenital malformations despite extensive clinical efforts to normalize the risk for the offspring. The etiology of the diabetic embryopathy is not clear; however, experimental studies have suggested a role for oxidative stress in the teratogenicity of diabetic pregnancy. The antioxidants alpha-tocopherol and ascorbate have improved fetal outcome in diabetic rodent pregnancy when supplemented in moderate to high doses. In the present work we investigated if extremely high doses of either alpha-tocopherol or ascorbate may further improve fetal outcome in offspring of diabetic rats, and, in addition, if such treatment may exert any adverse effects of fetal development. Non-diabetic and streptozotocin diabetic female rats were fed 2, 5, 10 or 15 % alpha-tocopherol or 4, 10 or 15 % ascorbate in their diet and fetal outcome was assessed on gestational day 20. Maternal diabetes caused increased malformation (from 0 to 29 %) and resorption (from 5 to 38 %) rates in the offspring. The malformations included micrognathia (33 %), agnathia (51 %), other facial malformation (6 %), absence of tail (7 %) or omphalocele (3 %). Both alpha-tocopherol and ascorbate treatment improved fetal morphology (to 9 and 19 % malformations, and to 9 and 26 % resorptions, respectively) in offspring of diabetic rats. There was a dose-dependent improvement for the alpha-tocopherol supplementation, where the higher doses diminished fetal dysmorphogenesis more than the 2 % diet. The ascorbate supplementation was less dose-dependant, however, the higher doses tended to improve fetal outcome more than the lower doses. No adverse effects of the antioxidants were noted in the offspring with the exception of one case of agnathia in a fetus of a non-diabetic rat supplemented with 15 % alpha-tocopherol. These results indicate that very high doses of dietary antioxidants may be needed to normalize the development of the offspring in experimental diabetic pregnancy, but that treatment with such high doses may also have adverse effects in non-diabetic pregnancy.
EXPL THER Vitamin E is a dietary compound that functions as an antioxidant scavenging toxic free radicals. Evidence that free radicals may contribute to the pathological processes of cognitive impairment including Alzheimer's disease has led to interest in the use of vitamin E in the treatment of mild cognitive impairment (MCI) and Alzheimer's dementia (AD). To assess the efficacy of vitamin E in the treatment of AD and prevention of progression of MCI to dementia. The Specialized Register of the Cochrane Dementia and Cognitive Improvement Group (ALOIS), The Cochrane Library, MEDLINE, EMBASE, PsycINFO, CINAHL, LILACS as well as many trials databases and grey literature sources were searched on 25 June 2012 using the terms: "Vitamin E", vitamin-E, alpha-tocopherol. All unconfounded, double-blind, randomised trials in which treatment with vitamin E at any dose was compared with placebo for patients with AD and MCI. Two review authors independently applied the selection criteria and assessed study quality and extracted and analysed the data. For each outcome measure data were sought on every patient randomised. Where such data were not available an analysis of patients who completed treatment was conducted. It was not possible to pool data between studies owing to a lack of comparable outcome measure. Only three studies met the inclusion criteria: two in an AD population and one in an MCI population. In the first of the AD studies the authors reported some benefit from vitamin E (2000 IU/day) with fewer participants reaching an end point of death, institutionalisation, change to a Clinical Dementia Rating (CDR) of three, or loss of two basic activities of daily living within two years. Of patients completing treatment, 58% (45/77) on vitamin E compared with 74% (58/78) on placebo reached one of the end points (odds ratio (OR) 0.49; 95% confidence interval (CI) 0.25 to 0.96). The second AD treatment study explored the effects of vitamin E (800 IU/day) on cognitive progression in relation to oxidative stress levels. Patients whose oxidative stress markers were lowered by vitamin E showed no significant difference in the percentage change in Mini-Mental State Examination (MMSE) score, between baseline and six months, compared to the placebo group. The primary aim of the MCI study (Petersen 2005) was to investigate the effect of vitamin E (2000 IU/day) on the time to progression from MCI to possible or probable AD. A total of 214 of the 769 participants progressed to dementia, with 212 being classified as having possible or probable AD. There was no significant difference in the probability of progression from MCI to AD between the vitamin E group and the placebo group (hazard ratio 1.02; 95% CI 0.74 to 1.41; P = 0.91). No convincing evidence that vitamin E is of benefit in the treatment of AD or MCI. Future trials assessing vitamin E treatment in AD should not be restricted to alpha-tocopherol.
EXPL THER Vitamin E (VE) blended ultra-high molecular weight polyethylene (UHMWPE) has been developed in Japan as a material for use in total knee replacement (TKR). Various results have demonstrated that VE blended UHMWPE reduces the incidence of delamination failure and lowers the amount of wear produced during knee simulator testing. It was also found that wear particles from VE blended UHMWPE elicited a reduced biological response compared to conventional UHMWPE. A great deal of research concerning vitamin E (VE) stabilized ultrahigh molecular weight polyethylene (UHMWPE) has focused on VE's effects as an antioxidant and its ability to prevent the oxidative degradation of UHMWPE chains. However, other chemical and mechanical changes have been observed in VE blended UHMWPE that are unrelated to the oxidative protection that VE provides. This paper provides a general review of VE blended UHMWPE, with a particular focus on the non-antioxidant effects of VE. The potential application of VE blended UHMWPE in total hip replacement (THR), along with the differences in loading conditions between the knee and the hip are also discussed.
VET Vitamin E is used as supplement and as treatment of some immune-mediated dermatoses, and hepatobiliary disorders. Vitamin E has been used as an oral treatment for discoid lupus in dogs; however, efficacy for many skin diseases has been questioned.
VET Supplemental vitamin E appears useful for treating retinal pigment ephitelial dystrophy with neuroaxonal degeneration in English Cocker Spaniels (and presumably other breeds).
VET Vitamin E may be useful as adjunctive treatment of discoid lupus erythematosus, canine demodicosis, and acantosis nigricans in dogs ... Vitamin E may also be of benefit in the adjunctive treatment of hepatic fibrosis or adjunctive therapy of copper-associated hepatopathy in dogs.
(VET) Retinal Pigment Epithelial Dystrophy (RPED) with neuroaxonal degeneration in English Cocker Spaniels (ECS) is associated with systemic vitamin E deficiency in the absence of dietary insufficiency. To evaluate the ability of ECS with RPED to absorb orally administered vitamin E and establish a basis for vitamin E supplementation in affected dogs. 8 RPED-affected ECS and five clinically normal dogs. An oral vitamin E tolerance test (OVETT) was conducted in each dog. Blood samples were obtained prior to and at 3, 6, 9, 12, 24, 120, and 240 hr following oral administration of 90 iu/kg of RRR-alpha-tocopherol. Plasma alpha tocopherol(aTOC) content was measured by normal phase, high-performance liquid chromatography, and indices of vitamin E absorption calculated. There was marked variation in OVETT results between individuals. In RPED-affected ECS, mean peak plasma aTOC concentration (17.87 +/- 13.21 ug/mL), attained after administration of a large oral dose of the vitamin, was significantly lower than the mean peak plasma aTOC concentration attained in normal dogs (47.61 +/- 17.17 ug/mL; P < 0.005). However, the plasma concentrations achieved in 7/8 RPED-affected dogs remained within the normal reference range for plasma aTOC in vitamin E-replete dogs, for at least 12 hr postdose. Vitamin E-deficient ECS with RPED are capable of absorbing orally administered vitamin E. Twice daily administration of 600-900 iu tocopherol is likely to restore plasma vitamin E concentrations to the normal range in most affected dogs.

Pharmacology

Vitamin E is a collective term used to describe 8 separate fat soluble antioxidants, most commonly alpha-tocopherol[A176104]. Vitamin E acts to protect cells against the effects of free radicals, which are potentially damaging by-products of the body's metabolism. Vitamin E deficiency is seen in persons with abetalipoproteinemia, premature, very low birth weight infants (birth weights less than 1500 grams, or 3½ pounds), cystic fibrosis, and cholestasis and severe liver disease[A176104]. Preliminary research suggests vitamin E may help prevent or delay coronary heart disease and protect against the damaging effects of free radicals, which may contribute to the development of chronic diseases such as cancer[A237]. It also protects other fat-soluble vitamins (A and B group vitamins) from destruction by oxygen[A239]. Low levels of vitamin E have been linked to increased incidence of breast and colon cancer[L5725].
d-Alpha-Tocopherol is a naturally-occurring form of vitamin E, a fat-soluble vitamin with potent antioxidant properties. Considered essential for the stabilization of biological membranes (especially those with high amounts of polyunsaturated fatty acids), d-alpha-Tocopherol is a potent peroxyl radical scavenger and inhibits noncompetitively cyclooxygenase activity in many tissues, resulting in a decrease in prostaglandin production. Vitamin E also inhibits angiogenesis and tumor dormancy through suppressing vascular endothelial growth factor (VEGF) gene transcription. (NCI04)
Alpha-Tocopherol is the orally bioavailable alpha form of the naturally-occurring fat-soluble vitamin E, with potent antioxidant and cytoprotective activities. Upon administration, alpha-tocopherol neutralizes free radicals, thereby protecting tissues and organs from oxidative damage. Alpha-tocopherol gets incorporated into biological membranes, prevents protein oxidation and inhibits lipid peroxidation, thereby maintaining cell membrane integrity and protecting the cell against damage. In addition, alpha-tocopherol inhibits the activity of protein kinase C (PKC) and PKC-mediated pathways. Alpha-tocopherol also modulates the expression of various genes, plays a key role in neurological function, inhibits platelet aggregation and enhances vasodilation. Compared with other forms of tocopherol, alpha-tocopherol is the most biologically active form and is the form that is preferentially absorbed and retained in the body.

MeSH Pharmacological Classification

Antioxidants

Mechanism of Action

The mechanism of action for most of vitamin E's effects are still unknown[A176104,A176107]. Vitamin E is an antioxidant, preventing free radical reactions with cell membranes[A176360]. Though in some cases vitamin E has been shown to have pro-oxidant activity[A176360]. One mechanism of vitamin E's antioxidant effect is in the termination of lipid peroxidation[A176363]. Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical[A176363]. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione[A176363].
Cancer development and progression are closely associated with inflammation. NF-kappaB (nuclear factor kappaB) provides a mechanistic link between inflammation and cancer, and is a major factor controlling the ability of malignant cells to resist tumor surveillance mechanisms. NF-kappaB might also regulate tumor angiogenesis and invasiveness and the signalling pathways that mediate its activation provide attractive targets for new chemopreventive and chemotherapeutic approaches. ROS (reactive oxygen species) initiate inflammation by up-regulation of pro-inflammatory cytokines and therefore antioxidants provide a major defence against inflammation. alpha-Tocopherol is a lipid-soluble antioxidant. In addition to decreasing lipid peroxidation, alpha-tocopherol may exert intracellular effects. Hence, the aim of this study was to test the effect of alpha-tocopherol supplementation in cancer prevention via suppression of NF-kappaB-mediated pro-inflammatory cytokines. alpha-Tocopherol treatment significantly down-regulates expression, synthesis as well as secretion of pro-inflammatory cytokine IL-6 (interleukin-6) in cancerous mice. It also suppresses NF-kappaB binding to IL-6 promoter in liver leading to decreased secretion of IL-6 in serum. The regulation of the signalling pathway by alpha-tocopherol is found apart from its antioxidant capacity to reduce lipid peroxidation. Thus, the present study provides evidence for the hypothesis that besides the powerful free radical scavenging effects, alpha-tocopherol has genomic effects in down-regulation of pro-inflammatory cytokine and cancer prevention via the NF-kappaB-dependent pathway.
Mitocans are drugs selectively killing cancer cells by destabilizing mitochondria and many induce apoptosis via generation of reactive oxygen species (ROS). However, the molecular events by which ROS production leads to apoptosis has not been clearly defined. In this study with the mitocan alpha-tocopheryl succinate (alpha-TOS) the role of the Bcl-2 family proteins in the mechanism of malignant cell apoptosis has been determined. Exposure of several different cancer cell lines to alpha-TOS increased expression of the Noxa protein, but none of the other proteins of the Bcl-2 family, an event that was independent of the cellular p53 status. alpha-TOS caused a profound conformational change in the pro-apoptotic protein, Bak, involving oligomerization in all cell types, and this also applied to the Bax protein, but only in non-small cell lung cancer cells. Immunoprecipitation studies indicated that alpha-TOS activates the two BH1-3 proteins, Bak or Bax, to form high molecular weight complexes in the mitochondria. RNAi knockdown revealed that Noxa and Bak are required for alpha-TOS-induced apoptosis, and the role of Bak was confirmed using Bak- and/or Bax-deficient cells. We conclude that the major events induced by alpha-TOS in cancer cells downstream of ROS production leading to mitochondrial apoptosis involve the Noxa-Bak axis. It is proposed that this represents a common mechanism for mitochondrial destabilization activated by a variety of mitocans that induce accumulation of ROS in the early phases of apoptosis. /alpha-Tocopheryl succinate/

Vapor Pressure

1.4X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

1406-18-4
2074-53-5
59-02-9
10191-41-0

Associated Chemicals

alpha-Tocopherol acetate; 58-95-7
beta-Tocopherol; 148-03-8
gamma-Tocopherol; 7616-22-0
delta-Tocopherol; 119-13-1
d-gamma-Tocopherol; 54-28-4

Wikipedia

Alpha-tocopherol

Drug Warnings

Vitamin E in high doses (greater than 4000 IU) may increase the hypoprothrombinemic effects of oral anticoagulants.
Vitamin E may impair the hematologic response to iron therapy in children with iron-defiiency anemia.
FDA Pregnancy Risk Category: A CONTROLLED STUDIES SHOW NO RISK. Adequate, well controlled studies in pregnant women have failed to demonstrate a risk to the fetus in any trimester of pregnancy.
Vitamin E has not been shown to be teratogenic. There is no evidence that vitamin E requirements in pregnant women differ from women who are not pregnant.
Reports of toxicity to enterally administered vitamin E are rare in infants. However, increased risks of sepsis and necrotizing enterocolitis have been reported after both enteral and parenteral vitamin E, primarily when plasma (or serum) vitamin E levels exceed 3.5 mg/dL. Levels this high are seldom seen with enteral vitamin E when intake is 25 mg d-tocopherol equivalent/(kg/day) or less. Intakes below this threshold will be provided by infant formulas with vitamin E to energy ratios of up to 20 mg/100 kcal (30 IU/100 kcal) so long as energy intake does not exceed 125 kcal/(kg/day).

Biological Half Life

44 hours in premature neonates given a 20mg/kg intramuscular injection. 12 minutes in intravenous injection of intestinal lymph.
Little is known about alpha-tocopherol's bioavailability as a constituent of food or its dependence on a subject's age. To evaluate the alpha-tocopherol bioavailability from food, we used collard greens grown in deuterated water ((2)H collard greens) as a source of deuterium-labeled ((2)H) alpha-tocopherol consumed by younger and older adults in a post hoc analysis of a vitamin K study. Younger (mean +/- SD age: 32 +/- 7 y; n = 12 women and 9 men) and older (aged 67 +/- 8 y; n = 8 women and 12 men) adults consumed a test breakfast that included 120 g (2)H collard greens (1.2 +/- 0.1 mg (2)H-alpha-tocopherol). Plasma unlabeled alpha-tocopherol and (2)H-alpha-tocopherol were measured by using liquid chromatography-mass spectrometry from fasting (>12 hr) blood samples drawn before breakfast (0 hr) and at 24, 48, and 72 hr and from postprandial samples collected at 4, 5, 6, 7, 9, 12, and 16 hr. Times (12.6 +/- 2.5 h) of maximum plasma (2)H-alpha-tocopherol concentrations (0.82% +/- 0.59% total alpha-tocopherol), fractional disappearance rates (0.63 +/- 0.26 pools/d), half-lives (30 +/- 11 hr), and the minimum estimated (2)H-alpha-tocopherolabsorbed (24% +/- 16%) did not vary between age groups or sexes (n = 41). Unlabeled alpha-tocopherol concentrations were higher in older adults (26.4 +/- 8.6 umol/L) than in younger adults (19.3 +/- 4.2 umol/L; P = 0.0019) and correlated with serum lipids (r = 0.4938, P = 0.0012). In addition, (2)H-alpha-tocopherol half-lives were correlated with lipids (r = 0.4361, P = 0.0044). Paradoxically, alpha-tocopherol remained in circulation longer in participants with higher serum lipids, but the (2)H-alpha-tocopherol absorbed was not dependent on the plasma lipid status. Neither variable was dependent on age. These data suggest that plasma alpha-tocopherol concentrations are more dependent on mechanisms that control circulating lipids rather than those related to its absorption and initial incorporation into plasma.

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ANTIOXIDANT; NUTRIENT_SUPPLEMENT; -> JECFA Functional Classes
Lipids -> Prenol Lipids [PR] -> Quinones and hydroquinones [PR02] -> Vitamin E [PR0202]
Cosmetics -> Antioxidant; Skin conditioning

Methods of Manufacturing

... Obtained by vacuum steam distillation of edible vegetable oil products.
Isolation from wheat germ.
The industrial total synthesis of alpha-tocopherol is based on the condensation of 2,3,6-trimethylhydroquinone with phytol, phytyl halides, or preferentially isophytol. Lewis and Bronsted acids, especially zinc chloride with a mineral acid, serve as catalysts for condensation. Boron trifluoride and AlCl3, Fe/HCl, trifluoracetic acid, and boric acid/carboxylic acid are also good catalysts. A wide range of solvents can be used, e.g., ethyl acetate, acetic acid, (chlorinated) hydrocarbons or supercritical CO2. When synthetic phytol or isophytol is used, the product consists of equal amounts of all eight alpha-tocopherol stereoisomers and is thus denominated (all-rac)-alpha-tocopherol. The majority of synthetic alpha-tocopherol is treated with acetic anhydride to give the acetate, which is stable on storage. In addition, the succinate (monoester of succinic acid) and the nicotinate are produced commercially. Purification of the crude product is possible at the free tocopherol or acetate stage by short-path distillation under high vacuum or extraction with supercritical CO2.
... the commercially significant form of tocopherol is all-rac-alpha-tocopheryl acetate. ... /Commercial/ processes utilize a Friedel-Crafts-type condensation of 2,3,5-trimethylhydroquinone with either phytol, a phytyl halide, or phytadiene. The principal synthesis in current commercial use involves condensation of 2,3,5-trimethylhydroquinone with synthetic isophytol in an inert solvent, such as benzene or hexane, with an acid catalyst, such as zinc chloride, boron trifluoride, or orthoboric acid/oxalic acid to give the all-rac-a-tocopherol. Free tocopherol is protected as its acetate ester by reaction with acetic anhydride. Purification of tocopheryl acetate is readily accomplished by high vacuum molecular distillation and rectification (equation image) to achieve the required USP standard.
The most important natural sources of vitamin E are plant oils and fats. The deodorization of edible oils yields as a byproduct deodorizer sludges which contain tocopherols in economically interesting concentrations (3-15%). ... Various processes are available for the purification of tocopherols. The fatty acids can be extracted and separated in the form of sparingly soluble calcium salts. Alternatively, they can be eliminated by distillation, preferably after esterification. The sterols can be separated by treatment with hydrogen chloride or CaCl2, by crystallization, or by extraction. Alternatively, the free sterols can be esterified with the excess fatty acids, and the tocopherols can be separated from the high-boiling sterol fatty acid esters by distillation. After removal of the free fatty acids, the tocopherols can be concentrated by adsorption on basic ion exchangers.

General Manufacturing Information

Vitamin E: ACTIVE
2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-: ACTIVE
The international unit of vitamin E is equal to one mg of standard dl-alpha-tocopheryl acetate. Activity may also be expressed as alpha-tocopherol equivalents (alpha-TE) where one alpha-TE is equal to the activity of 1 mg of alpha-tocopherol.
Tocopherol: Any of a group of related substances (alpha-, beta-, gamma-, and delta-tocopherol) that constitute Vitamin E. The alpha-form (which occurs naturally as the d-isomer) is the most potent. ... All are derivatives of dihydrobenzo-gamma-pyran and differ from each other only in the number and position of methyl groups.
Vitamin E, also known as alpha-tocopherol, comes in different forms: RRR-alpha-tocopherol, the only form of alpha-tocopherol that occurs naturally in foods and the 2R-stereoisomeric forms of alpha-tocopherol (RRR-, RSR-, RRS-, and RSS-alpha-tocopherol) that occur in fortified foods and supplements.
The RDA for vitamin E is based on the alpha-tocopherol form because it is the most active, or usable, form. Unlike other vitamins, the form of alpha-tocopherol made in the laboratory and found in supplements is not identical to the natural form, and is not quite as active as the natural form.
For more General Manufacturing Information (Complete) data for VITAMIN E (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 975.43; Procedure: polarimetric method; Analyte: alpha-tocopherol; Matrix: pharmaceutical preparations and food or feed supplements; Detection Limit: not provided.
... Methods of quant assay of vit e depend either directly or indirectly upon ease with which free alpha tocopherol is oxidized ... (1) formation of red orthoquinone by treatment ... with concn nitric acid & (2) reduction of ferric chloride in presence of alpha-alpha'-dipyridyl ... forms red-colored complex with ferrous ions.
Method: AOAC 971.30; Procedure: colorimetric method; Analyte: alpha-tocopherol and alpha-tocopherol acetate; Matrix: food and feeds; Detection Limit: not provided.
HPLC of vitamin e. Other methods in current use for assay of vit E are reversed phase for routine anal & straight phase on silica gel if intention is to separate all forms of vit E.
For more Analytic Laboratory Methods (Complete) data for VITAMIN E (31 total), please visit the HSDB record page.

Clinical Laboratory Methods

Measurement of vitamin E in serum and plasma by HPLC with electrochemical detection.
Analyte: vitamin E; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection; limit of detection: 50 ng/mL
Analyte: vitamin E; matrix: blood (erythrocyte); procedure: high-performance liquid chromatography with ultraviolet detection at 282 nm
Analyte: vitamin E; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 292 nm
For more Clinical Laboratory Methods (Complete) data for VITAMIN E (15 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Free radicals vary widely in their thermodynamic properties, ranging from very oxidizing to very reducing. These thermodynamic properties can be used to predict a pecking order, or hierarchy, for free radical reactions. Using one-electron reduction potentials, the predicted pecking order is in agreement with experimentally observed free radical electron (hydrogen atom) transfer reactions. These potentials are also in agreement with experimental data that suggest that vitamin E, the primary lipid soluble small molecule antioxidant, and vitamin C, the terminal water soluble small molecule antioxidant, cooperate to protect lipids and lipid structures against peroxidation. Although vitamin E is located in membranes and vitamin C is located in aqueous phases, vitamin C is able to recycle vitamin E; i.e., vitamin C repairs the tocopheroxyl (chromanoxyl) radical of vitamin E, thereby permitting vitamin E to function again as a free radical chain-breaking antioxidant. This review discusses: (i) the thermodynamics of free radical reactions that are of interest to the health sciences; (ii) the fundamental thermodynamic and kinetic properties that are associated with chain-breaking antioxidants; (iii) the unique interfacial nature of the apparent reaction of the tocopherol free radical (vitamin E radical) and vitamin C; and (iv) presents a hierarchy, or pecking order, for free radical electron (hydrogen atom) transfer reactions.
Ascorbic acid appears to have two opposite roles in animal tissues: to act as an antioxidant or to act as a prooxidant. The effects of ascorbic acid supplementation on the tissue antioxidant status seem to be dependent on the dose of ascorbic acid and the vitamin E status. Adequate doses of ascorbic acid supplementation to vitamin E-deficient subjects or animals help to partially maintain vitamin E levels, probably through sparing the degradative metabolism of vitamin E, and thus increase the antioxidant effectiveness. The sparing effect of ascorbic acid on vitamin E metabolism is also shown in the partial reversal of the manifestation of vitamin E deficiency. On the other hand, when the animals are marginally adequate in vitamin E status, ascorbic acid supplementation in large doses appears to promote lipid peroxidation and significantly decreases the antioxidant potential of animals. An increase of the level of vitamin E supplementation overcomes the prooxidant effect of large doses of ascorbic acid. This observation suggests that vitamin E requirement may be increased with a large dose of ascorbic acid supplementation.
Numerous lipid- and aqueous-phase inhibitors of nitrosation, as well as a number of other general antioxidants and free-radical trapping agents, were examined for their effectiveness in blocking the mutagenic effects of nitric oxide. The mutagenic activity of nitric oxide was most effectively inhibited by beta-carotene and tocopherols. BHT, dimethyl sulfoxide and mannitol also blocked the mutagenic effects of nitrogen oxides but appeared less effective than beta-carotene or vitamin E, while ascorbate was ineffective as an inhibitor of mutation resulting from nitric oxide exposure.
The effects of zidovudine on the fetus were investigated in pregnant mice by using parameters such as the number of fetuses, fetal size, and the fetal hepatic cell clonogenic assay. Zidovudine caused dose-dependent toxicity to the fetus upon administration via drinking water to pregnant mice from days 1 to 13 of gestation. At the 0.5 mg/ml dose level, zidovudine caused a decrease in the number of fetuses to 12 from an average of 16.5 in control animals, and the fetal size (crown-rump length) was reduced from 10.5 to 8.5 mm. The CFU of the erythroid progenitor cell colonies derived from the fetal hepatic cells were decreased to 38% of that of the control, and the hematocrit dropped to 33.5 + or - 1.7 from a control value of 42.6 + or - 2.5. Concomitant administration of erythropoietin, vitamin E, or interleukin-3 to the zidovudine treated pregnant mice caused a significant reversal in the zidovudine induced toxicity to the fetu and to the mother's bone marrow. The success of therapeutic intervention was demonstrated by restoration of the number of fetuses to the level of untreated controls, an increase in the size of fetuses to normal values, and an increase i hematocrit to > 40.
For more Interactions (Complete) data for VITAMIN E (25 total), please visit the HSDB record page.

Stability Shelf Life

Unstable to UV light, alkalies, and oxidation. /Tocopherol/
/Tocopherols are/ stable to heat in the absence of oxygen, to strong acids, and to visible light. /Tocopherol/
Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Andrade JC, Morais-Braga MF, Guedes GM, Tintino SR, Freitas MA, Menezes IR, Coutinho HD. Enhancement of the antibiotic activity of aminoglycosides by alpha-tocopherol and other cholesterol derivates. Biomed Pharmacother. 2014 Oct;68(8):1065-9. doi: 10.1016/j.biopha.2014.10.011. Epub 2014 Oct 30. PubMed PMID: 25458794.
2: Resende FB, Clemente HA, Bezerra DF, Grilo EC, de Melo LR, Bellot PE, Dantas RC, Dimenstein R. Alpha-tocopherol concentration in serum and colostrum of mothers with gestational diabetes mellitus. Rev Paul Pediatr. 2014 Jun;32(2):178-86. English, Portuguese. PubMed PMID: 25119748; PubMed Central PMCID: PMC4183008.
3: Krilov D, Kosović M, Serec K. Spectroscopic studies of alpha tocopherol interaction with a model liposome and its influence on oxidation dynamics. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Aug 14;129:588-93. doi: 10.1016/j.saa.2014.03.087. Epub 2014 Apr 3. PubMed PMID: 24746659.
4: Kitajima H, Kanazawa T, Mori R, Hirano S, Ogihara T, Fujimura M. Long-term alpha-tocopherol supplements may improve mental development in extremely low birthweight infants. Acta Paediatr. 2015 Feb;104(2):e82-9. doi: 10.1111/apa.12854. PubMed PMID: 25382182.
5: Tegenge MA, Mitkus RJ. A first-generation physiologically based pharmacokinetic (PBPK) model of alpha-tocopherol in human influenza vaccine adjuvant. Regul Toxicol Pharmacol. 2015 Apr;71(3):353-64. doi: 10.1016/j.yrtph.2015.02.005. Epub 2015 Feb 12. PubMed PMID: 25683773.
6: Rey AI, López-Bote CJ. Alpha-tocopherol stereoisomer analysis as discriminant method for distinguishing Iberian pig feed intake during the fattening phase. Food Chem. 2014 Jan 1;142:342-8. doi: 10.1016/j.foodchem.2013.07.055. Epub 2013 Jul 19. PubMed PMID: 24001851.
7: Medeiros JF, da Silva Ribeiro Rodrigues KD, Lima MS, da Silva AL, de Queiroz JL, Dimenstein R. Alpha-Tocopherol Concentration in Colostrum and Serum of Women With Premature Labor. J Pediatr Gastroenterol Nutr. 2016 Feb;62(2):348-52. doi: 10.1097/MPG.0000000000000969. PubMed PMID: 26334256.
8: Salucci S, Ambrogini P, Lattanzi D, Betti M, Gobbi P, Galati C, Galli F, Cuppini R, Minelli A. Maternal dietary loads of alpha-tocopherol increase synapse density and glial synaptic coverage in the hippocampus of adult offspring. Eur J Histochem. 2014 May 2;58(2):2355. doi: 10.4081/ejh.2014.2355. PubMed PMID: 24998923; PubMed Central PMCID: PMC4083323.
9: de Lira LQ, Lima MS, de Medeiros JM, da Silva IF, Dimenstein R. Correlation of vitamin A nutritional status on alpha-tocopherol in the colostrum of lactating women. Matern Child Nutr. 2013 Jan;9(1):31-40. doi: 10.1111/j.1740-8709.2011.00376.x. Epub 2011 Nov 20. PubMed PMID: 22099335.
10: Ben-Shabat S, Kazdan Y, Beit-Yannai E, Sintov AC. Use of alpha-tocopherol esters for topical vitamin E treatment: evaluation of their skin permeation and metabolism. J Pharm Pharmacol. 2013 May;65(5):652-8. doi: 10.1111/jphp.12027. Epub 2013 Jan 25. PubMed PMID: 23600381.
11: Hansen H, Wang T, Dolde D, Xin H. Tocopherol and annatto tocotrienols distribution in laying-hen body. Poult Sci. 2015 Oct;94(10):2421-33. doi: 10.3382/ps/pev228. Epub 2015 Aug 17. PubMed PMID: 26286995.
12: Mondul AM, Sampson JN, Moore SC, Weinstein SJ, Evans AM, Karoly ED, Virtamo J, Albanes D. Metabolomic profile of response to supplementation with β-carotene in the Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study. Am J Clin Nutr. 2013 Aug;98(2):488-93. doi: 10.3945/ajcn.113.062778. Epub 2013 Jun 26. PubMed PMID: 23803886; PubMed Central PMCID: PMC3712556.
13: Mah E, Sapper TN, Chitchumroonchokchai C, Failla ML, Schill KE, Clinton SK, Bobe G, Traber MG, Bruno RS. α-Tocopherol bioavailability is lower in adults with metabolic syndrome regardless of dairy fat co-ingestion: a randomized, double-blind, crossover trial. Am J Clin Nutr. 2015 Nov;102(5):1070-80. doi: 10.3945/ajcn.115.118570. Epub 2015 Oct 7. PubMed PMID: 26447154; PubMed Central PMCID: PMC4625597.
14: Hinchliffe E, Rudge J, Reed P. A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry. Ann Clin Biochem. 2016 Jul;53(Pt 4):434-45. doi: 10.1177/0004563215596024. Epub 2015 Jul 20. PubMed PMID: 26195487.
15: Hanzawa F, Sakuma E, Nomura S, Uchida T, Oda H, Ikeda S. Excess α-tocopherol decreases extrahepatic phylloquinone in phylloquinone-fed rats but not menaquinone-4 in menaquinone-4-fed rats. Mol Nutr Food Res. 2014 Aug;58(8):1601-9. doi: 10.1002/mnfr.201300710. Epub 2014 Apr 16. PubMed PMID: 24737747.
16: de Lira LQ, Ribeiro PP, Grilo EC, Lima MS, Dimenstein R. [Alpha-tocopherol level in serum and colostrum of breastfeeding women and association with maternal variables]. Rev Bras Ginecol Obstet. 2012 Aug;34(8):362-8. Portuguese. PubMed PMID: 23080279.
17: Mustacich DJ, Leonard SW, Patel NK, Traber MG. Alpha-tocopherol beta-oxidation localized to rat liver mitochondria. Free Radic Biol Med. 2010 Jan 1;48(1):73-81. doi: 10.1016/j.freeradbiomed.2009.10.024. Epub 2009 Oct 9. PubMed PMID: 19819327; PubMed Central PMCID: PMC2818260.
18: Uchida T, Nomura S, Sakuma E, Hanzawa F, Ikeda S. α-Tocopherol does not accelerate depletion of γ-tocopherol and tocotrienol or excretion of their metabolites in rats. Lipids. 2013 Jul;48(7):687-95. doi: 10.1007/s11745-013-3796-0. Epub 2013 May 23. PubMed PMID: 23700248.
19: dos Santos PS, Costa JP, Tomé Ada R, Saldanha GB, de Souza GF, Feng D, de Freitas RM. Oxidative stress in rat striatum after pilocarpine-induced seizures is diminished by alpha-tocopherol. Eur J Pharmacol. 2011 Oct 1;668(1-2):65-71. doi: 10.1016/j.ejphar.2011.06.035. Epub 2011 Jul 4. PubMed PMID: 21745465.
20: Herbas MS, Shichiri M, Ishida N, Kume A, Hagihara Y, Yoshida Y, Suzuki H. Probucol-Induced α-Tocopherol Deficiency Protects Mice against Malaria Infection. PLoS One. 2015 Aug 21;10(8):e0136014. doi: 10.1371/journal.pone.0136014. eCollection 2015. PubMed PMID: 26296197; PubMed Central PMCID: PMC4546625.

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